molecular formula C17H16N4O3S B4514688 4-{4-[3-(Thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzamide

4-{4-[3-(Thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzamide

Cat. No.: B4514688
M. Wt: 356.4 g/mol
InChI Key: DTUVSDRVZHLOKP-UHFFFAOYSA-N
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Description

4-{4-[3-(Thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzamide is a complex organic compound featuring a thiophene ring, an oxadiazole ring, and a benzamide group

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context. For example, some compounds with similar structures have been studied for their anti-epileptic effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. These properties are often determined through laboratory testing .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[3-(Thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzamide typically involves multi-step organic reactions. One common route includes the formation of the oxadiazole ring through the cyclization of acylhydrazides with carboxylic acids or their derivatives. The thiophene ring can be introduced via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. The final step often involves the amidation reaction to attach the benzamide group under mild conditions using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the palladium-catalyzed cross-coupling reactions using robust and recyclable catalysts.

Chemical Reactions Analysis

Types of Reactions

4-{4-[3-(Thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LAH) or catalytic hydrogenation.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents under controlled conditions.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines derived from the oxadiazole ring.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

4-{4-[3-(Thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-boronic acid.

    Oxadiazole derivatives: Compounds like 3-(2-thienyl)-1,2,4-oxadiazole and 5-(2-thienyl)-1,2,4-oxadiazole.

Uniqueness

4-{4-[3-(Thiophen-2-YL)-1,2,4-oxadiazol-5-YL]butanamido}benzamide is unique due to its combination of a thiophene ring, an oxadiazole ring, and a benzamide group, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)butanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c18-16(23)11-6-8-12(9-7-11)19-14(22)4-1-5-15-20-17(21-24-15)13-3-2-10-25-13/h2-3,6-10H,1,4-5H2,(H2,18,23)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUVSDRVZHLOKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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